molecular formula C8H10O3 B047418 3-Acetoxy-2-cyclohexen-1-one CAS No. 57918-73-7

3-Acetoxy-2-cyclohexen-1-one

Cat. No.: B047418
CAS No.: 57918-73-7
M. Wt: 154.16 g/mol
InChI Key: WCOGDENGOYPPMR-UHFFFAOYSA-N
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Description

3-Acetoxy-2-cyclohexen-1-one is a highly valuable and versatile chemical intermediate in organic synthesis and medicinal chemistry research. This compound features an α,β-unsaturated ketone (enone) system, which is a potent Michael acceptor, making it an excellent electrophile for conjugate addition reactions with a wide range of nucleophiles. The acetoxy group at the 3-position serves as a masked functionality, which can be readily hydrolyzed under mild basic conditions to reveal the corresponding 3-hydroxy-2-cyclohexen-1-one, a key synthon in natural product synthesis. Its primary research applications include serving as a pivotal building block for the construction of complex carbocyclic frameworks, steroids, and prostaglandin analogs. Furthermore, it is extensively utilized in the synthesis of heterocyclic compounds and as a precursor for various pharmacologically active molecules. Researchers value this compound for its bifunctional reactivity, allowing for sequential and selective chemical transformations, thereby enabling efficient synthetic routes to structurally diverse target molecules. It is an essential reagent for exploring new reaction methodologies and for the development of novel compounds in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-oxocyclohexen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(9)11-8-4-2-3-7(10)5-8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOGDENGOYPPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373095
Record name 3-ACETOXY-2-CYCLOHEXEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57918-73-7
Record name 3-ACETOXY-2-CYCLOHEXEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Acetoxy 2 Cyclohexen 1 One and Its Structural Analogues

Direct Acetoxylation Strategies

Direct acetoxylation involves the introduction of an acetoxy group onto a pre-existing carbocyclic framework. These methods are valued for their efficiency in directly installing the desired functionality.

Manganese(III) Acetate-Mediated Acetoxylation Reactions

Manganese(III) acetate (B1210297), Mn(OAc)₃, has proven to be a highly effective reagent for the direct α'-acetoxylation of α,β-unsaturated ketones. nih.gov This method offers a regioselective approach to synthesizing compounds like 3-acetoxy-2-cyclohexen-1-one from 2-cyclohexen-1-one. The reaction is a free-radical process initiated by the single-electron oxidation of the enone by Mn(OAc)₃. wikipedia.orgwikipedia.org

The mechanism begins with the formation of a manganese(III)-enolate complex. This is followed by an electron transfer that reduces Mn(III) to Mn(II) and generates a carbon radical intermediate. nih.govnih.gov This radical can then be trapped by an acetate ligand from the manganese coordination sphere, yielding the α'-acetoxy enone product. wikipedia.org The reaction is typically carried out in a solvent such as acetic acid or benzene at reflux temperatures.

Studies have demonstrated the situselective nature of this oxidation, favoring the introduction of the acetoxy group at the carbon adjacent to the carbonyl group, rather than at the double bond. nih.gov This selectivity makes it a valuable tool for the functionalization of enone systems.

Table 1: Manganese(III) Acetate-Mediated α'-Acetoxylation of Enones

Starting Enone Product Yield (%) Reference
2-Cyclohexen-1-one This compound Moderate to Good nih.gov
Isophorone α'-Acetoxyisophorone 75 nih.gov
Carvone α'-Acetoxycarvone 60 nih.gov

Yields are representative and can vary based on specific reaction conditions.

Other Electrophilic Acetoxylation Approaches

Beyond manganese(III) acetate, other electrophilic reagents have been employed for the acetoxylation of ketone derivatives. Lead tetraacetate (Pb(OAc)₄) is a classic oxidant used for the α-acetoxylation of ketones. orgsyn.org The reaction proceeds through the formation of an enol or enolate, which then reacts with the lead(IV) species.

More recently, palladium-catalyzed methods have been developed for the synthesis of α-acetoxylated enones. nih.gov For instance, the oxidative functionalization of alkynes using a palladium catalyst in the presence of an iodine(III) reagent like iodobenzene diacetate (PhI(OAc)₂) can generate α-acetoxy enones in a single step. nih.gov While this method builds the enone core simultaneously with acetoxylation, it represents an advanced strategy for accessing this class of compounds. The carboxylate functionality can also be varied by using different iodine(III) reagents, such as PhI(OPiv)₂, to install other ester groups. nih.gov

Synthesis from Cyclohexanone (B45756) and Cyclohexene (B86901) Precursors

Alternative synthetic routes to this compound begin with more fundamental precursors like cyclohexanone or cyclohexene derivatives, building the target molecule through a series of transformations.

Acetylation of 3-Oxocyclohexene Derivatives

A highly straightforward and efficient route to this compound involves the acetylation of 1,3-cyclohexanedione (B196179). In solution, 1,3-cyclohexanedione exists predominantly in its more stable enol tautomer, 3-hydroxy-2-cyclohexen-1-one. wikipedia.org This enolic hydroxyl group can be readily acetylated using standard reagents.

The reaction is typically performed by treating 1,3-cyclohexanedione with acetic anhydride, often in the presence of an acid catalyst. This method directly converts the enol to its corresponding acetate ester, providing a high-yield pathway to the target compound. This approach is advantageous due to the commercial availability of 1,3-cyclohexanedione, which can be synthesized via methods such as the semi-hydrogenation of resorcinol. wikipedia.org

Condensation Reactions Involving Cyclohexanone Systems

Condensation reactions provide a powerful tool for constructing the cyclohexenone ring system from acyclic precursors. For example, 1,3-cyclohexanedione, the direct precursor for the acetylation strategy (2.2.1), can be synthesized through a Michael addition followed by an intramolecular Claisen cyclization. google.com In this process, a compound like acetylacetone reacts with an acrylate ester in the presence of a base such as sodium methoxide. The resulting intermediate then undergoes cyclization and decarboxylation to form the 1,3-dione. google.com

While these methods typically yield the 1,3-dione which is then acetylated, they represent a fundamental approach to building the core structure from simple, acyclic starting materials.

Oxidative Transformations of Cyclohexene Derivatives

The synthesis of the cyclohexenone framework can also be achieved through the oxidation of cyclohexene. Various methods exist for converting cyclohexene into 2-cyclohexen-1-one, including oxidation with reagents like chromic acid or hydrogen peroxide. orgsyn.org However, to arrive at this compound, further functionalization is required.

A more direct approach involves the oxidative functionalization of cyclohexene derivatives that can simultaneously install both the ketone and acetoxy functionalities. While less common, such transformations could conceptually proceed through allylic oxidation in the presence of an acetate source. Palladium-catalyzed allylic C-H acetoxylation reactions have been developed for cyclic alkenes, which proceed via a π-allylpalladium(II) intermediate. nih.gov Applying such a strategy to a cyclohexene precursor could provide a pathway to the desired acetoxylated enone.

Hydrolysis and Subsequent Oxidation Routes

While a direct "hydrolysis and subsequent oxidation" route to this compound is not a commonly designated named reaction, the synthesis can be effectively achieved through a two-step process involving the formation of its precursor, 3-hydroxy-2-cyclohexen-1-one, followed by acetylation. 3-Hydroxy-2-cyclohexen-1-one is the enol tautomer of 1,3-cyclohexanedione. wikipedia.orgnih.gov The formation of 1,3-cyclohexanedione can be seen as an oxidative transformation of precursors like resorcinol, which is then followed by acylation.

The synthesis of 1,3-cyclohexanedione is often accomplished via the semi-hydrogenation of resorcinol. wikipedia.org This process involves the reduction of the aromatic ring, which, after tautomerization, yields the desired dione. The enol form, 3-hydroxy-2-cyclohexen-1-one, is typically the predominant tautomer in solution. wikipedia.org

Once 3-hydroxy-2-cyclohexen-1-one is obtained, the subsequent step is the acylation of the hydroxyl group to yield this compound. This can be achieved using various acetylating agents. Chemoselective O-acylation of hydroxyl groups in the presence of other functionalities can be performed under acidic conditions. For instance, a mixture of a carboxylic anhydride and a strong acid like trifluoroacetic acid has been reported to be effective for the acylation of alcohols. beilstein-journals.org Another classical method involves the use of acetyl chloride in the presence of an acid. beilstein-journals.org

A general representation of this two-step approach is shown below:

Formation of 1,3-Cyclohexanedione (and its enol tautomer):

Starting Material: Resorcinol

Reaction: Catalytic Hydrogenation

Product: 1,3-Cyclohexanedione (in equilibrium with 3-hydroxy-2-cyclohexen-1-one)

Acetylation of 3-hydroxy-2-cyclohexen-1-one:

Starting Material: 3-hydroxy-2-cyclohexen-1-one

Reagent: Acetic anhydride or Acetyl chloride

Product: this compound

This sequence provides a reliable method for the preparation of the target compound, leveraging the readily available starting material, resorcinol.

Chemoenzymatic and Biocatalytic Synthesis Approaches

Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives for the synthesis of this compound and its analogs. These approaches utilize enzymes to catalyze specific transformations, often with high enantio- and regioselectivity.

Lipases are versatile enzymes that can catalyze esterification and transesterification reactions, making them ideal for the synthesis of this compound from its corresponding alcohol precursor. nih.gov These reactions are often carried out in non-aqueous media to favor synthesis over hydrolysis.

The lipase-catalyzed acylation of 3-hydroxy-2-cyclohexen-1-one can be performed using an acyl donor, such as vinyl acetate or acetic anhydride. The enzyme's active site orients the substrates to facilitate the nucleophilic attack of the hydroxyl group on the acyl donor, leading to the formation of the desired ester. Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas fluorescens have been shown to be effective in catalyzing such acylations.

A study on the chemoenzymatic synthesis of a related compound, (±)-6-acetoxy-2-bromo-3-methoxy-2-cyclohexen-1-one, demonstrated the utility of manganese(III) acetate-mediated acetoxylation followed by enzyme-mediated hydrolysis to achieve high enantiomeric excesses. acs.org While this is the reverse reaction, it highlights the applicability of enzymes in manipulating acyloxy groups on the cyclohexenone scaffold.

Table 1: Examples of Lipase-Catalyzed Acylations of Cyclohexenone Derivatives

Enzyme Source Substrate Acyl Donor Product Reference
Thermomyces lanuginosus lipase (B570770) (TLL) Flavonoid glycosides Vinyl decanoate Acylated flavonoid glycosides researchgate.net

This table is for illustrative purposes based on related reactions, as direct data for 3-hydroxy-2-cyclohexen-1-one was not available in the provided search results.

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures of chiral alcohols and esters. This technique can be applied to produce enantiomerically enriched precursors to chiral this compound derivatives.

In a typical kinetic resolution, a racemic mixture of a chiral alcohol, such as a substituted 3-hydroxy-2-cyclohexen-1-one, is subjected to acylation catalyzed by a lipase. The enzyme will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of one enantiomer of the acylated product and the unreacted enantiomer of the starting alcohol, which can then be separated.

For example, the kinetic resolution of racemic 3-hydroxycyclohexanone has been achieved using various lipases, with vinyl acetate as the acylating agent. This demonstrates the potential for applying similar methodologies to resolve racemic precursors of substituted this compound. The efficiency of the resolution is often expressed by the enantiomeric ratio (E), with higher values indicating better separation of the enantiomers.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis, particularly with palladium, offers powerful and efficient methods for the synthesis of complex molecules, including this compound and its structural analogues.

Palladium-catalyzed oxidative desymmetrization provides a strategy to convert prochiral starting materials, such as substituted 1,3-cyclohexanediones, into chiral, non-racemic products. This approach can be used to introduce functionality and chirality in a single step.

While a direct palladium-catalyzed oxidative desymmetrization to form this compound is not explicitly detailed in the provided search results, related transformations have been reported. For instance, organocatalytic enantioselective desymmetrization of enal-tethered cyclohexane-1,3-diones has been demonstrated. nih.gov Palladium-catalyzed enantioselective C-H activation and annulation reactions have also been used for the desymmetrization of diarylmethyltriflamides to construct chiral isoindoline derivatives, showcasing the potential of palladium catalysis in desymmetrization strategies.

An efficient enantioselective protocol for building highly oxygenated and densely substituted bicyclo[m.n.1] skeletons has been achieved through the intramolecular asymmetric α-arylative desymmetrization of 1,3-diketones using a palladium catalyst and a FOXAP ligand. This highlights the capability of palladium catalysis to effect complex desymmetrization reactions on 1,3-dicarbonyl systems.

Palladium-catalyzed reactions involving conjugated dienes are a versatile tool for the construction of six-membered rings with controlled stereochemistry. The 1,4-addition of nucleophiles to conjugated dienes is a well-established process that can be used to synthesize precursors to this compound.

For example, the palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes provides a direct route to cis- or trans-1,4-diacetoxy-2-alkenes, depending on the reaction conditions. This methodology can be applied to cyclic dienes to generate functionalized cyclohexene derivatives.

A highly regio-, diastereo-, and enantioselective palladium-catalyzed three-component arylation/amination reaction of 1,3-cyclohexadiene has been developed, demonstrating the precise control achievable in the functionalization of cyclic dienes. Furthermore, palladium-catalyzed synthesis of 1,3-dienes from allenes and organic halides is a known transformation.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,3-Cyclohexanedione
3-Hydroxy-2-cyclohexen-1-one
Resorcinol
Trifluoroacetic acid
Acetyl chloride
Acetic anhydride
Vinyl acetate
(±)-6-Acetoxy-2-bromo-3-methoxy-2-cyclohexen-1-one
3-Hydroxycyclohexanone
Diarylmethyltriflamides

Copper-Catalyzed Conjugate Addition Reactions

Copper-catalyzed conjugate addition, also known as the Michael addition, stands as a cornerstone in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This methodology is particularly effective for 1,4-addition to α,β-unsaturated carbonyl compounds, including cyclohexenone derivatives. The reaction typically involves the use of a copper catalyst, which can be in the form of Cu(I) or Cu(II) salts, to facilitate the transfer of a nucleophile to the β-position of the enone system.

The versatility of this reaction is demonstrated by the wide array of nucleophiles that can be employed. Organocopper reagents, often formed in situ from organometallic precursors like Grignard reagents (RMgX) or organozinc reagents (R₂Zn), are most common for delivering alkyl, vinyl, or aryl groups. The choice of catalyst and ligands is crucial for achieving high yields and, in the case of asymmetric synthesis, high enantioselectivity. Commercially available chiral ferrocenyl-based diphosphines, such as TaniaPhos and JosiPhos, have been shown to be highly effective ligands in achieving excellent stereocontrol in these reactions organic-chemistry.orgnih.gov.

The general mechanism involves the formation of a copper-ligand complex, which then undergoes transmetalation with the organometallic reagent to form a reactive organocopper species. This species adds to the β-carbon of the cyclohexenone, creating a copper enolate intermediate. Subsequent protonolysis or reaction with an electrophile yields the final 3-substituted cyclohexanone product. While this method is exceptionally powerful for creating C-C bonds, the direct conjugate addition of an oxygen-based nucleophile like an acetate group to form this compound is not a conventional application of this reaction. The literature on copper-catalyzed conjugate additions to cyclohexenones predominantly focuses on the introduction of carbon-based substituents.

Below is a table summarizing representative examples of copper-catalyzed conjugate additions to cyclic enones, illustrating the scope of the reaction with various Grignard reagents and catalyst systems.

EntryEnoneGrignard ReagentCopper SourceLigandProductYield (%)ee (%)
12-Cyclohexen-1-oneEtMgBrCuClTaniaPhos(S)-3-Ethylcyclohexan-1-one>9596
22-Cyclohexen-1-onei-PrMgBrCuClJosiPhos(R)-3-Isopropylcyclohexan-1-one9954
32-Cyclopenten-1-oneEtMgBrCuBr·SMe₂Ligand 7*(S)-3-Ethylcyclopentan-1-one8592
42-Cyclohepten-1-onen-BuMgBrCuClTaniaPhos(S)-3-Butylcycloheptan-1-one>9587

Note: Ligand 7 is a specific JosiPhos-type ferrocenyl diphosphine ligand.

One-Pot Synthetic Strategies for Related Cyclohexenone Derivatives

One-pot syntheses, which involve the sequential execution of multiple reaction steps in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. In the context of cyclohexenone derivatives, several elegant one-pot strategies have been developed to construct highly functionalized and structurally diverse analogues. These methods often rely on cascade or tandem reactions, where the product of one transformation becomes the substrate for the next in a seamless sequence.

A common approach involves the multi-component condensation of readily available starting materials. For instance, a three-component reaction between an acetophenone, an aromatic aldehyde, and an acetoacetanilide can be used to synthesize 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides nih.gov. This particular transformation can be efficiently catalyzed by a basic ionic liquid, such as 2-hydroxyethylammonium acetate (2-HEAA), under ambient conditions, highlighting the environmentally benign nature of some of these methods nih.gov. The process typically starts with a Claisen-Schmidt condensation, followed by a Michael addition and a subsequent intramolecular cyclization and dehydration to furnish the final cyclohexenone core.

These one-pot methodologies provide access to complex molecular architectures that would otherwise require lengthy, multi-step synthetic sequences. The ability to introduce multiple substituents with stereochemical control in a single operation makes these strategies highly valuable for creating libraries of compounds for various applications.

The following table outlines different one-pot strategies for synthesizing a variety of substituted cyclohexenone derivatives.

EntryReactantsCatalyst/ReagentProduct TypeKey Features
1Acetophenone, Aromatic Aldehyde, Acetoacetanilide2-Hydroxyethylammonium acetate (2-HEAA)2-Oxo-N,4,6-triarylcyclohex-3-enecarboxamidesSimple, efficient, environmentally benign, high yields, ambient conditions. nih.gov
2Aldehyde, Amide, Dienophile(Not specified)Highly substituted cyclohexenes and cyclohexadienesAtom-efficient, multicomponent coupling.
3Aryl Sulfoxides, Allyl Nitriles, NucleophilesH₂SO₄ (for final step)Dearomatized functionalized cyclohexenonesInvolves a nih.govnih.gov-sigmatropic rearrangement.

Elucidation of Reaction Mechanisms and Detailed Reactivity Profiles of 3 Acetoxy 2 Cyclohexen 1 One

Fundamental Enone Reactivity

The enone functionality in 3-acetoxy-2-cyclohexen-1-one presents two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-vinylic carbon (C3). The mode of addition, whether 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition) to the β-carbon, is largely dictated by the nature of the nucleophile.

Nucleophilic Conjugate (Michael) Addition Reactions

In conjugate addition reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated system. This process is favored by "soft" nucleophiles, which are typically less basic and more polarizable. For this compound, this reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate. Protonation of this intermediate then yields the final product.

A variety of nucleophiles can participate in Michael additions with enones. Common examples include organocuprates (Gilman reagents), enamines, and stabilized carbanions derived from malonic esters or β-ketoesters. The choice of nucleophile and reaction conditions can significantly influence the yield and stereoselectivity of the reaction.

Table 1: Examples of Michael Donors for Conjugate Addition to Enones

Nucleophile ClassSpecific ExampleProduct Type
OrganocupratesLithium dimethylcuprate ((CH₃)₂CuLi)β-Alkyl ketone
EnaminesCyclohexanone-pyrrolidine enamine1,5-Diketone
Stabilized CarbanionsDiethyl malonateβ-Dicarbonyl compound
ThiolsThiophenolβ-Thioether

The regioselectivity of the attack (1,4- versus 1,2-addition) is a key consideration. "Soft" nucleophiles, such as organocuprates, preferentially undergo 1,4-addition due to favorable orbital overlap with the β-carbon. In contrast, "harder" nucleophiles, like organolithium or Grignard reagents, tend to favor 1,2-addition to the more electrophilic carbonyl carbon.

1,2-Addition with Organometallic Reagents

The reaction of this compound with "hard" organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), typically results in 1,2-addition to the carbonyl group. This pathway leads to the formation of a tertiary alcohol after acidic workup.

The mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon. This breaks the carbon-oxygen π-bond, forming a magnesium or lithium alkoxide intermediate. Subsequent protonation of this intermediate yields the tertiary alcohol product.

It is important to note that the presence of the acetate (B1210297) group can potentially complicate these reactions. The strongly basic nature of Grignard and organolithium reagents could lead to side reactions, such as deprotonation at the α-carbon or reaction with the acetate carbonyl group, although the enone carbonyl is generally more reactive.

Table 2: Comparison of 1,2- and 1,4-Addition to α,β-Unsaturated Ketones

Reagent TypePredominant Addition TypeProduct
Organocuprates (R₂CuLi)1,4-Addition (Conjugate)Ketone
Grignard Reagents (RMgX)1,2-Addition (Direct)Tertiary Alcohol
Organolithium Reagents (RLi)1,2-Addition (Direct)Tertiary Alcohol

Diels-Alder Cycloaddition Reactions and Related Pericyclic Processes

The enone double bond in this compound can act as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction involves the concerted interaction of the dienophile with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing carbonyl group.

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction proceeds via a suprafacial-suprafacial addition, meaning that the stereochemistry of both the diene and the dienophile is retained in the product. The endo rule is often observed, where the substituents on the dienophile preferentially orient themselves towards the developing π-system of the diene in the transition state.

While specific examples of Diels-Alder reactions with this compound are not extensively documented in readily available literature, the general principles of enone reactivity suggest its viability as a dienophile. The presence of the acetoxy group may influence the facial selectivity of the cycloaddition.

Chemical Transformations Involving the Acetate Moiety

The enol acetate group in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester linkage, yielding 1,3-cyclohexanedione (B196179) and acetic acid.

Under basic conditions, the reaction proceeds via saponification, where a hydroxide (B78521) ion attacks the carbonyl carbon of the acetate group. This is followed by the elimination of the enolate of 1,3-cyclohexanedione, which is then protonated upon workup. Acid-catalyzed hydrolysis involves protonation of the ester carbonyl, making it more susceptible to nucleophilic attack by water.

This hydrolysis is a synthetically useful transformation as it provides a route to 1,3-cyclohexanedione, a versatile building block in organic synthesis. wikipedia.org

Stereochemical Control and Stereoselective Transformations

The prochiral nature of this compound and its reaction products allows for the exploration of stereoselective transformations to generate chiral molecules.

Enantioselective Synthesis and Chiral Resolution Pathways

The creation of chiral centers from achiral starting materials like this compound can be achieved through various asymmetric synthesis strategies. For instance, enantioselective Michael additions can be facilitated by the use of chiral catalysts or chiral auxiliaries. These methods can direct the incoming nucleophile to a specific face of the molecule, leading to the preferential formation of one enantiomer.

Another approach to obtaining enantiomerically pure compounds is through chiral resolution. This involves the separation of a racemic mixture of a chiral derivative of this compound. A common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomers can then be separated by physical means, such as crystallization, followed by the removal of the resolving agent to yield the individual enantiomers.

While specific, documented examples of the enantioselective synthesis or chiral resolution directly involving this compound are not prevalent in the searched literature, the principles of asymmetric synthesis and resolution are broadly applicable to its derivatives. For example, the enzymatic hydrolysis of related acetoxy cyclohexenone derivatives has been shown to proceed with high enantioselectivity. tubitak.gov.tr

Diastereoselective Reaction Outcomes

The stereochemical outcome of reactions involving this compound is significantly influenced by its cyclic structure and the presence of pre-existing stereocenters in reactants or chiral catalysts. Diastereoselectivity arises when a reaction can produce two or more stereoisomeric products that are not mirror images of each other, and one is formed preferentially.

Michael Addition: The conjugated system in this compound makes it an excellent Michael acceptor for the 1,4-conjugate addition of nucleophiles. wikipedia.org When a nucleophile attacks the β-carbon (C4), a new stereocenter can be created. If the nucleophile is also chiral, or if the reaction is guided by a chiral catalyst, the approach to the planar face of the enone can be selective, leading to one diastereomer in excess. Organocatalysis, for instance, using chiral primary or secondary amines, can activate the enone by forming a chiral iminium ion, which then reacts with the nucleophile in a highly controlled, diastereoselective manner. nih.govorganic-chemistry.org The facial selectivity is dictated by the steric hindrance imposed by the catalyst, guiding the nucleophile to either the re or si face of the double bond.

Catalytic Hydrogenation: The addition of hydrogen across the double bond can generate up to two new stereocenters at C2 and C3. Catalytic hydrogenation typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond. ucla.edu In the case of this compound, the catalyst (e.g., Pd, Pt, Rh) adsorbs the molecule, and hydrogen is delivered from the metallic surface to one face. The presence of the acetoxy group at C3 can direct the approach of the catalyst, leading to a preferred diastereomer. For instance, if the molecule coordinates to the catalyst on the face opposite to the acetoxy group due to steric hindrance, the hydrogen atoms will add from that less-hindered face.

Epoxidation: Asymmetric epoxidation of the alkene moiety, often catalyzed by chiral complexes or organocatalysts, can also proceed with high diastereoselectivity. The catalyst creates a chiral environment around the double bond, favoring the transfer of an oxygen atom to one of the two diastereotopic faces. organic-chemistry.org

The table below summarizes potential diastereoselective reactions and the factors governing their stereochemical outcomes.

Reaction TypeReagents/CatalystsStereocenter(s) FormedControlling FactorsExpected Outcome
Michael Addition Chiral nucleophile or Organocatalyst (e.g., chiral amine)C4 (and possibly C3 upon tautomerization)Steric hindrance from catalyst, facial bias of the cyclic systemHigh diastereomeric ratio (dr)
Catalytic Hydrogenation H₂, Pd/C or PtO₂C2, C3Syn-addition mechanism, steric hindrance from acetoxy groupPreferential formation of the cis-isomer relative to the new C-H bonds
Diastereoselective Reduction Chiral reducing agent (e.g., CBS reagent)C1Steric approach control (Felkin-Anh model), chelationFormation of one diastereomeric alcohol preferentially

Acid-Catalyzed and Other Catalytic Reaction Pathways

The reactivity of this compound can be significantly altered and directed through catalysis.

Acid-Catalyzed Hydrolysis: The most fundamental acid-catalyzed reaction for this compound is the hydrolysis of the enol acetate to yield 1,3-cyclohexanedione. The mechanism involves protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid generate the enol form of 1,3-cyclohexanedione, which rapidly tautomerizes to the more stable dione. This reaction is typically efficient under aqueous acidic conditions. escholarship.orgyoutube.com

Mechanism of Acid-Catalyzed Hydrolysis

Protonation: The carbonyl oxygen of the acetate group is protonated by an acid (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the ether-linked oxygen of the acetate group.

Elimination: The protonated ether oxygen facilitates the cleavage of the C-O bond, releasing acetic acid and forming the enol of 1,3-cyclohexanedione.

Tautomerization: The enol tautomerizes to the thermodynamically stable 1,3-cyclohexanedione.

Catalytic Hydrogenation: As mentioned, the double bond and the carbonyl group can be reduced via catalytic hydrogenation. The choice of catalyst and reaction conditions determines the selectivity.

Alkene Reduction: Catalysts like Palladium on carbon (Pd/C) under mild conditions (room temperature, atmospheric H₂ pressure) will selectively reduce the carbon-carbon double bond to yield 3-acetoxycyclohexan-1-one. libretexts.orgtcichemicals.com

Carbonyl Reduction: More forcing conditions or specific catalysts, such as platinum oxide (PtO₂) or rhodium, may also reduce the ketone to a hydroxyl group. princeton.edu

Complete Reduction: Using a strong catalyst like rhodium under higher pressure can lead to the reduction of both the alkene and the ketone, yielding the corresponding diol.

A notable catalytic process involves the dynamic kinetic resolution (DKR) of enol acetates. A combination of a lipase (B570770) for deacetylation and a ruthenium complex for hydrogenation can convert the enol acetate into a single enantiomer of the corresponding chiral acetate with high optical purity. organic-chemistry.org

Rearrangement Reactions and their Mechanistic Pathways

The structure of this compound is susceptible to several types of molecular rearrangements, particularly under oxidative or photochemical conditions.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wiley-vch.delibretexts.org For this compound, the Baeyer-Villiger rearrangement would involve the insertion of an oxygen atom adjacent to the carbonyl carbon. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In this case, the more substituted C6 migrates preferentially over C2.

Plausible Baeyer-Villiger Mechanism:

The peroxyacid protonates the ketone's carbonyl oxygen.

The peroxyacid adds to the carbonyl carbon, forming a Criegee intermediate.

The C6-C1 bond migrates to the adjacent oxygen atom, with the simultaneous loss of a carboxylate leaving group.

The resulting product is a seven-membered lactone, an oxepan-2,5-dione derivative (after hydrolysis of the acetate).

Photochemical Rearrangements: α,β-Unsaturated cyclic enones are well-known to undergo photochemical rearrangements upon irradiation with UV light. sci-hub.sebaranlab.org For cyclohexenones, a common pathway is the formation of a bicyclo[3.1.0]hexan-2-one derivative, often called a lumiketone. This rearrangement is thought to proceed through an excited triplet state. The mechanism involves bonding between the β-carbon (C4) and the γ-carbon (C6, in this case, the methylene (B1212753) group at the back of the ring), followed by a series of bond reorganizations to form the strained bicyclic system. sci-hub.sescribd.com

Deprotonation Reactions and Enolate Chemistry

While this compound is an enol acetate, its most significant enolate chemistry stems from its role as a precursor to 1,3-cyclohexanedione.

Hydrolysis and Deprotonation: As described in section 3.4, hydrolysis of the enol acetate reveals the 1,3-dione. The methylene protons at the C2 position of 1,3-cyclohexanedione (C5 on the original acetoxy-enone ring) are flanked by two carbonyl groups, making them highly acidic (pKa ≈ 11). Treatment with a moderately strong base, such as an alkoxide, will quantitatively deprotonate this position to form a highly stabilized enolate. assaygenie.com This enolate is a soft nucleophile and readily participates in reactions such as:

Alkylation: Reaction with alkyl halides to form C-alkylated 1,3-diones.

Acylation: Reaction with acyl chlorides or anhydrides.

Michael Addition: Acting as a Michael donor in conjugate additions.

Direct Deprotonation: Direct deprotonation of this compound is less common but possible. The protons at C4 are vinylogous to the carbonyl group and can be removed by a very strong, non-nucleophilic base like lithium diisopropylamide (LDA). assaygenie.com This would generate a dienolate ion, with negative charge delocalized across the C4-C5-C6 and C1-O systems. This dienolate could then react with electrophiles, potentially at the C4 position (γ-position relative to the carbonyl), offering a pathway to functionalize the ring at a site remote from the initial carbonyl group. nih.gov This approach leverages the concept of vinylogy, where the electronic effects of a functional group are transmitted through a conjugated system.

Derivatization and Analogue Synthesis Based on the 3 Acetoxy 2 Cyclohexen 1 One Scaffold

Synthesis of Novel Substituted Cyclohexenone Analogues

The synthesis of novel substituted cyclohexenone analogues from 3-acetoxy-2-cyclohexen-1-one often leverages the enol acetate (B1210297) as a precursor to a nucleophilic enolate or as a leaving group in transition metal-catalyzed reactions. A prominent strategy involves the palladium-catalyzed Tsuji-Trost reaction, a powerful method for allylic alkylation. In this reaction, a palladium(0) catalyst coordinates to the double bond of the enol acetate, leading to oxidative addition and the formation of a π-allylpalladium complex. This complex can then be attacked by a variety of soft nucleophiles to introduce a substituent at the C2 or C4 position. The regioselectivity of the nucleophilic attack is influenced by the nature of the ligands on the palladium catalyst and the specific nucleophile employed.

Another approach to novel analogues involves the direct alkylation of the enolate generated from this compound. Treatment with a strong base can deprotonate the C6 position, creating a nucleophilic center that can react with various electrophiles. However, controlling the regioselectivity of this alkylation can be challenging, as the C2 position is also susceptible to deprotonation under certain conditions. The choice of base, solvent, and temperature plays a critical role in directing the alkylation to the desired position.

Furthermore, annulation strategies, such as the Robinson annulation, can be adapted to utilize derivatives of this compound to construct more complex fused ring systems. These methods significantly expand the structural diversity of accessible cyclohexenone analogues.

Table 1: Examples of Palladium-Catalyzed Synthesis of Substituted Cyclohexenone Analogues

Catalyst Nucleophile Product Structure Reference
Pd(PPh₃)₄ Sodium dimethyl malonate 2-(dimethoxycarbonyl)methyl-2-cyclohexen-1-one wikipedia.org
[Pd(allyl)Cl]₂ / Ligand β-ketoester enolate 4-substituted-2-cyclohexen-1-one mdpi.com
Pd₂(dba)₃ / dppe Enamine 2-alkyl-2-cyclohexen-1-one researchgate.net

Development of Chiral Cycloalkenone Building Blocks

The development of chiral cycloalkenone building blocks is of paramount importance for the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. Starting from the achiral this compound scaffold, several strategies have been employed to introduce chirality enantioselectively. One of the most successful approaches is organocatalytic asymmetric synthesis. Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective Michael addition of nucleophiles to the α,β-unsaturated system, or facilitate asymmetric Robinson annulations, leading to the formation of chiral cyclohexenone cores with high enantiomeric excess. nih.gov

These organocatalytic methods offer a green and efficient alternative to traditional metal-catalyzed reactions. The catalyst forms a transient chiral enamine or iminium ion intermediate with the cyclohexenone precursor, which then reacts with the other substrate in a stereocontrolled manner. The choice of catalyst, solvent, and additives is crucial for achieving high levels of stereoselectivity. The resulting chiral cyclohexenones are versatile intermediates that can be further elaborated into a wide range of enantiomerically pure compounds. nih.govacs.org

Enzyme-catalyzed desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones, which can be derived from related precursors, represents another powerful biocatalytic approach to generate chiral cyclohexenones with quaternary stereocenters. acs.org

Table 2: Organocatalytic Asymmetric Synthesis of Chiral Cyclohexenone Derivatives

Organocatalyst Reaction Type Product Type Enantiomeric Excess (ee) Reference
(S)-Prolinol derivative Michael addition/Cyclization 5-(Trialkylsilyl)cyclohex-2-enone 98-99% nih.govacs.org
Cinchona alkaloid-derived thiourea Michael-cyclization Substituted cyclohexa-1,3-diene up to excellent researchgate.net
Chiral primary amine Robinson annulation Wieland-Miescher ketone analogue High organic-chemistry.org

Regioselective Functionalization at Specific Ring Positions

The ability to regioselectively functionalize the this compound scaffold at its various carbon centers (C2, C4, C5, and C6) is critical for its utility as a synthetic intermediate. The regioselectivity of these reactions is governed by the electronic and steric properties of the substrate and the nature of the reagents and reaction conditions.

Functionalization at C2 and C4: The enol acetate functionality allows for palladium-catalyzed allylic alkylation, which can be directed to either the C2 or C4 position. The outcome of this reaction is highly dependent on the palladium ligands and the nucleophile. Furthermore, conjugate addition reactions, such as Michael additions, selectively introduce substituents at the C4 position due to the electrophilic nature of this carbon in the α,β-unsaturated ketone system. chemicalbook.com

Functionalization at C6: The C6 position, being α to the carbonyl group, is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with a variety of electrophiles, such as alkyl halides, to introduce substituents at this position. The formation of the kinetic versus the thermodynamic enolate can influence the regioselectivity of subsequent reactions.

Functionalization at C5: Direct functionalization at the C5 position is less straightforward but can be achieved through multi-step sequences. For instance, a substituent can be introduced at C4 via conjugate addition, followed by further transformations that modify the adjacent C5 position.

The competition between C-alkylation and O-alkylation of the enolate is a key consideration in these reactions. "Hard" electrophiles tend to favor O-alkylation, while "soft" electrophiles generally lead to C-alkylation. reddit.com

Table 3: Regioselective Functionalization of the Cyclohexenone Ring

Ring Position Reaction Type Reagents Product Type Reference
C2/C4 Palladium-catalyzed allylic alkylation Pd(0) catalyst, Nucleophile 2- or 4-substituted cyclohexenone wikipedia.org
C4 Michael Addition Organocuprate 4-alkyl cyclohexanone (B45756) wikipedia.org
C6 Enolate Alkylation LDA, Alkyl halide 6-alkyl cyclohexenone ubc.ca

Preparation of Polyoxygenated and Halogenated Derivatives

The introduction of multiple oxygen functionalities or halogen atoms onto the cyclohexenone ring significantly increases the molecular complexity and can impart valuable biological or material properties.

The synthesis of polyoxygenated derivatives often involves stereoselective dihydroxylation or epoxidation of the double bond. Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can be used to introduce two hydroxyl groups in a syn orientation. Epoxidation, typically with peroxy acids like m-CPBA, forms an epoxide ring that can be subsequently opened by nucleophiles to yield trans-disubstituted derivatives. These reactions, when applied to chiral cyclohexenone building blocks, can lead to the formation of highly functionalized and stereochemically rich polyols.

The preparation of halogenated derivatives can be achieved through several methods. Electrophilic halogenation of the enol acetate or the corresponding enolate can introduce a halogen atom at the C2 or C6 position. Reagents such as N-bromosuccinimide (NBS) or molecular halogens are commonly used for this purpose. The double bond can also undergo electrophilic addition of halogens or hydrohalic acids, leading to di- or monohalogenated saturated cyclohexanone derivatives. The regioselectivity of these additions is governed by Markovnikov's or anti-Markovnikov's rule, depending on the reaction conditions.

Table 4: Synthesis of Polyoxygenated and Halogenated Cyclohexenone Derivatives

Derivative Type Reaction Reagents Product Feature Reference
Polyoxygenated Dihydroxylation OsO₄, NMO cis-Diol researchgate.net
Polyoxygenated Epoxidation/Hydrolysis m-CPBA, H₃O⁺ trans-Diol rsc.org
Halogenated Electrophilic Bromination NBS, AcOH α-Bromoketone researchgate.net
Halogenated Halogen Addition Br₂ in CCl₄ Dibromo-cyclohexanone suniv.ac.in

Advanced Applications of 3 Acetoxy 2 Cyclohexen 1 One in Chemical Synthesis

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

3-Acetoxy-2-cyclohexen-1-one serves as a versatile building block in the intricate field of organic synthesis. Its unique structural features, including a reactive enone system and a readily cleavable acetate (B1210297) group, make it a valuable precursor for the construction of more complex molecular frameworks. The reactivity of this compound allows for a variety of chemical transformations, enabling chemists to introduce new functional groups and build elaborate carbon skeletons.

The utility of this compound as a synthetic intermediate is highlighted by its application in cascade reactions. These reactions, where multiple chemical transformations occur in a single step, are highly efficient and atom-economical. The design of such cascades for the synthesis of specific and complex molecules presents a significant intellectual challenge but offers substantial benefits in terms of time, resources, and waste reduction. 20.210.105

One of the key transformations involving this intermediate is its conversion to other cyclohexenone derivatives. For instance, it can be a precursor to 3-alkoxy-2-cyclohexenones, which are themselves useful in various synthetic applications. orgsyn.org The ability to modify the substituent at the 3-position allows for fine-tuning of the molecule's reactivity and steric properties, thereby expanding its synthetic potential.

The enone functionality of this compound is particularly important. It can participate in a range of reactions, including Michael additions, Robinson annulations, and Diels-Alder reactions, which are fundamental processes for forming new carbon-carbon bonds and constructing cyclic systems. nih.govacs.org These reactions are crucial in the assembly of polycyclic and sterically complex molecules.

Precursor in Total Synthesis of Natural Products

The total synthesis of natural products is a significant area of organic chemistry where this compound and its derivatives have demonstrated considerable value. Natural products often possess complex and unique molecular architectures with important biological activities. The ability to synthesize these molecules in the laboratory is crucial for verifying their structure, studying their biological function, and developing new therapeutic agents.

Strategic Incorporation into Polycyclic and Macrocyclic Architectures

The cyclohexenone core of this compound provides a ready-made six-membered ring that can be strategically incorporated into larger and more complex polycyclic and macrocyclic structures. This is particularly advantageous in the synthesis of natural products that contain such carbocyclic frameworks.

A key strategy involves utilizing the enone system for annulation reactions, where a new ring is fused onto the existing cyclohexenone core. The Robinson annulation, a classic method for forming six-membered rings, is a prime example of how this can be achieved. By carefully choosing the reaction partners and conditions, chemists can control the regiochemistry and stereochemistry of the annulation process, leading to the desired polycyclic architecture.

Furthermore, the double bond within the cyclohexenone ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct bicyclic systems. researchgate.net This approach is particularly powerful for creating bridged and fused ring systems that are common in many natural products.

Implementation of Stereochemical Control in Natural Product Assembly

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of natural product synthesis. researchgate.net Many natural products exist as a single stereoisomer, and their biological activity is often highly dependent on their specific stereochemical configuration. Therefore, controlling the stereochemistry during a synthesis is of paramount importance.

This compound and its derivatives can be employed in various strategies to achieve stereochemical control. One common approach is the use of chiral auxiliaries or catalysts to induce asymmetry in reactions involving the cyclohexenone core. For example, in a Michael addition to the enone, a chiral catalyst can direct the incoming nucleophile to one face of the molecule, leading to the preferential formation of one enantiomer over the other.

Another strategy involves the stereoselective reduction of the ketone functionality. By using chiral reducing agents, the ketone can be converted to a hydroxyl group with a specific stereochemistry. This newly created stereocenter can then influence the stereochemical outcome of subsequent reactions.

The development of stereoselective reactions is a major focus of modern organic synthesis, and the use of versatile building blocks like this compound is central to these efforts. researchgate.net The ability to construct complex molecules with precise control over their three-dimensional structure is essential for the advancement of many scientific disciplines, including medicine and materials science.

Utility in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The structural motifs present in this compound are also found in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. As a result, this compound and its derivatives are valuable intermediates in the synthesis of these important products.

In the pharmaceutical industry, the cyclohexenone core is a common feature in many drug molecules. For example, it can be found in steroids, prostaglandins, and various alkaloids. The ability to synthesize and modify the cyclohexenone ring system using intermediates like this compound is therefore of great interest to medicinal chemists.

In the field of agrochemicals, many herbicides, insecticides, and fungicides contain carbocyclic structures. chimia.ch For instance, some herbicides target the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), and their molecular structure includes a 2-acyl-cyclohexane-1,3-dione moiety, which can be synthesized from cyclohexenone precursors. nih.gov The development of new and more effective agrochemicals is crucial for ensuring food security, and the use of versatile synthetic intermediates plays a key role in this endeavor.

The following table provides examples of compound classes that can be synthesized using this compound as a starting material or key intermediate.

Compound ClassApplication
Polycyclic KetonesNatural Product Synthesis
Substituted CyclohexanonesPharmaceutical Intermediates
Bicyclic LactamsPrecursors to Bioactive Molecules
Triketone HerbicidesAgrochemicals

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 3 Acetoxy 2 Cyclohexen 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules like 3-Acetoxy-2-cyclohexen-1-one. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assembly of the molecular structure.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show signals corresponding to the five distinct proton environments.

Vinylic Proton (H-2): A single proton attached to the carbon-carbon double bond (C-2) is expected to appear as a triplet in the downfield region, typically around 5.5-6.0 ppm. Its downfield shift is due to the deshielding effects of the adjacent ester oxygen and the conjugated carbonyl group. It would be split into a triplet by the two adjacent protons on C-4.

Methylene (B1212753) Protons (H-4): The two protons on the C-4 carbon, adjacent to the double bond, are expected to produce a signal around 2.5-2.8 ppm. This signal would likely appear as a triplet, coupled to the protons on C-5.

Methylene Protons (H-5): The protons on the C-5 carbon are situated between two other methylene groups (C-4 and C-6). Their signal is anticipated in the range of 2.0-2.3 ppm and would likely present as a multiplet (specifically, a quintet) due to coupling with the protons on both C-4 and C-6.

Methylene Protons (H-6): The protons on the C-6 carbon, which is alpha to the carbonyl group, are deshielded and would appear around 2.3-2.6 ppm. This signal would be a triplet, split by the neighboring protons on C-5.

Acetyl Protons (CH₃): The three equivalent protons of the methyl group in the acetoxy substituent are in a shielded environment and will produce a sharp singlet peak, typically in the upfield region around 2.1-2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Vinylic H (CH =C) 5.5 - 6.0 Triplet (t)
Acetyl CH₃ 2.1 - 2.3 Singlet (s)
Methylene H (C-6) 2.3 - 2.6 Triplet (t)
Methylene H (C-4) 2.5 - 2.8 Triplet (t)

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected. While specific experimental data is found in proprietary databases, the expected chemical shifts can be predicted based on functional groups. nih.gov

Carbonyl Carbons: Two carbonyl carbons are present: the ketone (C-1) and the ester carbonyl of the acetoxy group. The ketone carbon is highly deshielded and expected to appear far downfield, around 195-200 ppm. The ester carbonyl is typically found slightly more upfield, around 168-172 ppm.

Olefinic Carbons: The two carbons of the C=C double bond (C-2 and C-3) will have distinct signals. C-3, bonded to the electron-withdrawing oxygen atom, will be significantly downfield (approx. 150-155 ppm), while C-2 will be more upfield (approx. 115-120 ppm).

Aliphatic Carbons: The three methylene carbons of the cyclohexenone ring (C-4, C-5, and C-6) are expected in the range of 20-40 ppm. The C-6 carbon, being alpha to the ketone, would be the most deshielded of the three.

Methyl Carbon: The methyl carbon of the acetoxy group is the most shielded carbon and will appear furthest upfield, typically around 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ketone C =O (C-1) 195 - 200
Ester C =O 168 - 172
Olefinic C-O (C-3) 150 - 155
Olefinic C-H (C-2) 115 - 120
Methylene C (C-6) 35 - 40
Methylene C (C-4) 28 - 33
Methylene C (C-5) 22 - 27

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show cross-peaks connecting H-2 with H-4, H-4 with H-5, and H-5 with H-6, confirming the connectivity within the cyclohexenone ring. The acetyl protons would show no correlations, confirming their isolation from the ring protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond C-H coupling). An HSQC spectrum would show a cross-peak connecting the ¹H signal for H-2 to the ¹³C signal for C-2, the signals for the H-4 protons to C-4, and so on. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum. The carbonyl carbons and the C-3 olefinic carbon would be absent from this spectrum as they bear no protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is exceptionally useful for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. Key HMBC correlations would include:

The acetyl CH₃ protons showing a correlation to the ester carbonyl carbon.

The vinylic H-2 proton showing correlations to the ketone carbon (C-1) and the C-4 carbon.

The H-6 protons showing correlations to the ketone carbon (C-1) and the C-5 carbon.

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. For a molecule like this compound, NOESY could reveal through-space interactions between the vinylic H-2 proton and the methylene H-4 protons, helping to confirm the geometry of the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The nominal mass of this compound is 154 Da.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal technique for analyzing volatile compounds like this compound, allowing for both its separation from a mixture and its identification.

In a typical GC-MS analysis, the compound would first be separated on a GC column, resulting in a characteristic retention time. Upon entering the mass spectrometer, it would be ionized, commonly by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 154. A key fragmentation pathway would be the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion via a McLafferty-type rearrangement, which is characteristic of acetate (B1210297) esters. This would produce a prominent fragment ion at m/z 112, corresponding to 1,3-cyclohexanedione (B196179). Another expected fragmentation is the loss of the acetyl radical (•COCH₃, 43 Da), leading to a fragment at m/z 111.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z Proposed Fragment Identity
154 [C₈H₁₀O₃]⁺ Molecular Ion [M]⁺
112 [C₆H₈O₂]⁺ [M - CH₂CO]⁺
111 [C₆H₇O₂]⁺ [M - COCH₃]⁺

LC-MS is employed for compounds that may not be sufficiently volatile or stable for GC analysis. Using softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), LC-MS typically results in less fragmentation and a more prominent signal for the protonated molecule.

When analyzed by LC-MS with ESI in positive ion mode, this compound would be expected to show a strong signal for the protonated molecule ([M+H]⁺) at m/z 155. It may also form adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) at m/z 177. This technique is highly sensitive and is particularly useful for quantifying the compound in complex matrices. The precise mass obtained from a high-resolution mass spectrometer (HRMS) can be used to confirm the elemental composition of the molecule, C₈H₁₀O₃. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key structural features: a conjugated ketone, a vinyl ether system, and an ester group.

The molecule contains two carbonyl (C=O) groups, which are expected to show strong absorption bands in the region of 1650-1760 cm⁻¹. The α,β-unsaturated ketone carbonyl typically absorbs at a lower wavenumber due to conjugation, which delocalizes the pi-electron density and slightly weakens the C=O bond. The ester carbonyl, in contrast, absorbs at a higher wavenumber. Additionally, the carbon-carbon double bond (C=C) of the enone system and the carbon-oxygen (C-O) single bonds of the ester group produce characteristic signals.

While the specific spectrum for this compound is not publicly cataloged, data from similar structures, such as 3-ethoxy-2-cyclohexen-1-one (B1360012), and general spectroscopic principles allow for a reliable prediction of its IR absorption bands. For instance, the spectrum of 3-ethoxy-2-cyclohexen-1-one shows a strong C=O ketone stretch around 1658 cm⁻¹ and a C=C stretch around 1593 cm⁻¹. chemicalbook.com For this compound, two distinct carbonyl peaks are expected.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional Group Bond Vibration Predicted Wavenumber (cm⁻¹) Intensity
α,β-Unsaturated Ketone C=O Stretch ~1685 - 1665 Strong
Acetate Ester C=O Stretch ~1760 - 1740 Strong
Alkene C=C Stretch ~1620 - 1600 Medium
Acetate Ester C-O Stretch ~1240 - 1210 Strong
Vinyl Ether C-O Stretch ~1100 - 1020 Medium

These predicted values allow for the unambiguous identification of the compound's functional groups, distinguishing it from its precursors or potential side products.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophore in this compound is the conjugated enone system, which gives rise to characteristic absorption bands.

Two primary electronic transitions are expected for this system:

A π→π* transition , which is typically of high intensity (large molar absorptivity, ε). This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

An n→π* transition , which is of lower intensity (small ε). This transition involves the excitation of an electron from a non-bonding orbital (one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This transition is symmetry-forbidden, which accounts for its lower intensity.

The parent compound, 2-cyclohexen-1-one, exhibits a strong π→π* absorption maximum (λmax) at approximately 224 nm in dichloromethane. researchgate.netresearchgate.net The presence of the acetoxy group at the 3-position acts as an auxochrome, a substituent that can shift the absorption maximum and alter its intensity. The oxygen atom of the acetoxy group can donate lone-pair electron density into the conjugated system, which typically results in a bathochromic shift (a shift to a longer wavelength) of the π→π* transition. Therefore, the λmax for this compound is expected to be at a longer wavelength than that of 2-cyclohexen-1-one. For comparison, 3-ethoxycyclohex-2-en-1-one has a reported λmax around 250 nm. researchgate.net The weak n→π* transition is typically observed at longer wavelengths, often above 300 nm for conjugated enones.

Table 2: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λmax (nm) Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π→π* ~240 - 255 > 10,000

UV-Vis spectroscopy is a valuable tool for confirming the presence of the conjugated system and for quantitative analysis based on the Beer-Lambert law.

X-ray Diffraction Analysis for Solid-State Structural Confirmation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal confirmation of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

While a specific crystal structure for this compound is not publicly available, analysis of related cyclohexenone derivatives provides insight into the structural information that would be obtained. iucr.orgresearchgate.net An XRD study would confirm:

Molecular Connectivity: The exact bonding pattern of all non-hydrogen atoms.

Geometric Parameters: Precise bond lengths and angles. For instance, the C=O bond of the ketone would be expected to be around 1.22 Å, while the C=C bond length would be approximately 1.34 Å. The bond lengths within the acetate group would also be determined with high precision.

Conformation: The conformation of the six-membered ring. Cyclohexenone rings are not planar and typically adopt conformations such as a twist-boat or an envelope shape. researchgate.netnih.gov XRD analysis would definitively establish this conformation in the solid state.

Supramolecular Structure: The packing of molecules in the crystal lattice, revealing any intermolecular interactions such as C-H···O hydrogen bonds that might influence the crystal's stability.

To perform the analysis, a suitable single crystal of this compound would be grown and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and the full structure is refined.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Both high-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are powerful tools for this purpose.

HPLC is a widely used technique for the analysis and purification of organic compounds. For determining the purity of this compound, a reversed-phase HPLC method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18-silica) using a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. rsc.org

Table 3: Typical HPLC Parameters for Purity Analysis of this compound

Parameter Description
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient mixture of methanol/water or acetonitrile/water
Flow Rate 1.0 mL/min
Detector UV-Vis detector set at the λmax of the π→π* transition (~250 nm)
Temperature Ambient or controlled (e.g., 25 °C)

| Injection Volume | 10 µL |

This method effectively separates the target compound from more polar starting materials or less polar non-polar byproducts, allowing for accurate purity assessment, often reported as a percentage (e.g., >99% pure). rsc.org

Gas-liquid chromatography (GLC), or simply gas chromatography (GC), is suitable for the analysis of volatile and thermally stable compounds like this compound. nih.gov A key application of GLC in the context of this molecule, which possesses a chiral center if substituted appropriately on the ring or synthesized via an asymmetric route, is the determination of enantiomeric excess (ee).

To separate enantiomers, a chiral stationary phase is required. Capillary columns containing cyclodextrin (B1172386) derivatives are commonly used for this purpose. researchgate.net The two enantiomers of a chiral derivative of this compound would interact differently with the chiral stationary phase, leading to different retention times and resulting in two separate peaks in the chromatogram. The enantiomeric excess can be calculated from the relative areas of the two peaks.

Table 4: Typical GLC Parameters for Enantiomeric Excess Determination

Parameter Description
Column Chiral capillary column (e.g., β- or γ-cyclodextrin derivative)
Carrier Gas Helium or Hydrogen
Injector Temperature ~250 °C
Oven Program Temperature gradient (e.g., start at 100 °C, ramp to 220 °C)

| Detector | Flame Ionization Detector (FID) |

GLC coupled with mass spectrometry (GC-MS) can also be used to confirm the identity of the compound based on its mass-to-charge ratio and fragmentation pattern. nih.gov

Computational and Theoretical Investigations of 3 Acetoxy 2 Cyclohexen 1 One

Theoretical Prediction of Spectroscopic Parameters

Without access to published or publicly available computational research specifically focused on 3-Acetoxy-2-cyclohexen-1-one, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research in the field of computational chemistry would be necessary to generate the data required to populate the outlined article structure.

Biological Activities and Medicinal Chemistry Relevance of Cyclohexenone Derivatives Encompassing the 3 Acetoxy 2 Cyclohexen 1 One Core

Anti-Inflammatory Activities

Cyclohexenone derivatives have demonstrated notable potential as anti-inflammatory agents. Aryl-cyclohexanone derivatives, for instance, have shown significant anti-inflammatory activity linked to an immunomodulatory capacity in vitro. nih.gov In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, a synthesized aryl-cyclohexanone molecule demonstrated protective effects against inflammation. This was evidenced by a decrease in the migration of total and differential leukocytes, reduced exudation, myeloperoxidase activity, nitric oxide metabolites, and the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, IFN-γ, and MCP-1. nih.gov

Furthermore, certain cyclohexene (B86901) derivatives have exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines TNF-α and IL-6. mdpi.com The anti-inflammatory properties of some of these compounds are attributed to their ability to act as free-radical scavengers. researchgate.net The structural features of the cyclohexenone ring and its substituents play a crucial role in their anti-inflammatory potential, making them promising candidates for the development of new anti-inflammatory drugs.

Analgesic and Antipyretic Properties

The N-acylhydrazone moiety, when incorporated into a cyclohexyl structure, has resulted in compounds with significant analgesic activities. A series of cyclohexyl-N-acylhydrazones showed promising results in classical pharmacological models of pain. nih.gov One particular compound from this series stood out as a potential prototype for treating both acute and chronic pain states, demonstrating significant analgesic activity in a neuropathic pain model. nih.gov The replacement of a 1,3-benzodioxole (B145889) system with a cyclohexyl subunit led to an improvement in both anti-inflammatory and analgesic activities. nih.gov

While the search results focus more on the analgesic properties of cyclohexenone derivatives, the inhibition of inflammatory mediators like prostaglandins, a common mechanism for anti-inflammatory action, is also linked to antipyretic effects. However, direct evidence of the antipyretic properties of derivatives specifically containing the 3-acetoxy-2-cyclohexen-1-one core is not detailed in the provided search results.

Antimicrobial Activities (Antibacterial, Antifungal, Anti-Leishmanial, Anti-Plasmodial)

The cyclohexenone scaffold has been a foundation for the development of various antimicrobial agents.

Antibacterial and Antifungal Activities:

Newly synthesized cyclohexenone derivatives have exhibited potential antibacterial and antifungal responses against a variety of microorganisms. nih.gov In one study, composites with a fluorine group as a substituent were found to be effective against S. aureus, E. coli, and C. albicans, inhibiting their growth at lower concentrations compared to standard drugs. nih.gov Another series of cyclohexenone derivatives derived from 6-methoxy-2-naphthaldehyde (B117158) also showed moderate to good inhibition against bacterial and fungal strains. researchgate.net

Anti-Plasmodial Activities:

While direct anti-leishmanial activity was not prominently featured in the search results, the anti-plasmodial effects of related compounds have been noted. For instance, 1,4-naphthoquinones, which share some structural similarities with the broader quinone class that can be related to cyclohexenones, have been investigated for their anticancer and antimicrobial properties. nih.gov

Antioxidant Activities

New cyclohexenone derivative candidates have been designed and evaluated for their antioxidant potential. nih.gov DPPH radical scavenging experiments are a common method used to assess the proton-donating antioxidant effects of these compounds. nih.gov In one study, a specific cyclohexenone derivative, compound 7c, was identified as having the most significant antioxidant activity, although it was less potent than the standard, ascorbic acid. nih.gov

Anticancer and Cytotoxic Activities

The anticancer potential of cyclohexenone derivatives has been a significant area of research. A series of 21 ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives were designed and evaluated for their ability to inhibit cancer cell growth. researchgate.net These compounds were assessed using a long-term survival clonogenic assay, which can distinguish small differences in antitumor activity. researchgate.net

The cytotoxic effects of these derivatives are often linked to their ability to induce apoptosis in cancer cells. For example, some cyclohexenone derivatives have been shown to trigger apoptosis in HCT116 colon cancer cells. researchgate.net The antiproliferative activity of various spiro-fused 3-azabicyclo[3.1.0]hexanes and cyclopropa[a]pyrrolizidines has also been studied against several human and murine tumor cell lines, with some adducts showing notable activity. mdpi.com

Cell LineCompound TypeObserved Effect
HCT116 (Colon Cancer)Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivativesInhibition of clonogenic ability, induction of apoptosis researchgate.net
K562 (Erythroleukemia)Spiro-fused 3-azabicyclo[3.1.0]hexanesAntiproliferative activity mdpi.com
HeLa (Cervical Carcinoma)Spiro-fused 3-azabicyclo[3.1.0]hexanesAntiproliferative activity mdpi.com
Sk-mel-2 (Melanoma)Spiro-fused 3-azabicyclo[3.1.0]hexanesAntiproliferative activity mdpi.com
U2OS (Osteosarcoma)Spiro-fused 3-azabicyclo[3.1.0]hexanesAntiproliferative activity mdpi.com
B16 (Murine Melanoma)Spiro-fused 3-azabicyclo[3.1.0]hexanesAntiproliferative activity mdpi.com

Enzyme Inhibitory Activities (e.g., Tyrosine Kinase, Lipoxygenase)

Cyclohexenone derivatives have been identified as inhibitors of various enzymes. Compounds containing a cyclohexenone moiety have been reported to inhibit acetylcholinesterase (AChE). researchgate.net The binding mode of these derivatives to AChE has been studied at a molecular level using in silico docking. researchgate.net

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Reversible inhibitors, such as competitive and noncompetitive inhibitors, inactivate enzymes through noncovalent interactions. libretexts.org Irreversible inhibitors, on the other hand, form strong covalent bonds with the enzyme's active site. libretexts.org The study of enzyme inhibition is crucial for understanding the pharmacological actions of drugs and for the development of new therapeutic agents.

While the provided search results specifically mention acetylcholinesterase inhibition by cyclohexenone derivatives, the broader class of enones, which includes cyclohexenones, has been identified as having anti-inflammatory properties through the modulation of MAPK and Akt pathways. nih.gov

Potential as Precursors for Novel Therapeutic Agents

The versatile chemical nature of the cyclohexenone ring makes it an excellent starting point for the synthesis of more complex molecules with therapeutic potential. The synthesis of a series of chalcones and their subsequent conversion to cyclohexenone derivatives is a common strategy in medicinal chemistry. researchgate.net These derivatives can then be further modified to enhance their biological activity and selectivity.

The ability to introduce various substituents onto the cyclohexenone core allows for the fine-tuning of its pharmacological properties. This makes cyclohexenone derivatives, including those based on the this compound scaffold, valuable precursors for the development of novel drugs targeting a range of diseases, from inflammatory conditions and pain to microbial infections and cancer.

Q & A

Basic: What are the recommended methods for synthesizing 3-Acetoxy-2-cyclohexen-1-one with high purity?

Methodological Answer:
The synthesis typically involves acetoxylation of 2-cyclohexen-1-one. A common approach is the use of acetic anhydride under controlled acidic or basic conditions. For example, stirring 2-cyclohexen-1-one with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid or pyridine) at 0–25°C for 4–6 hours can yield the product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure (boiling point ~140–160°C at 10 mmHg) is critical to isolate high-purity material. Confirm purity using GC-MS or HPLC (>98%) and compare retention times with literature values .

Basic: How can researchers characterize the structural and functional groups of this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify the α,β-unsaturated ketone (δ ~6.0–6.5 ppm for the enone proton; δ ~200–210 ppm for the carbonyl carbon) and acetate group (δ ~2.0–2.1 ppm for methyl protons; δ ~170 ppm for the carbonyl carbon).
    • IR: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1670 cm⁻¹ (enone C=O).
  • Chromatography: Cross-validate retention indices with databases like NIST Chemistry WebBook .
  • XRD: For crystalline derivatives, compare unit cell parameters with structural reports in Acta Crystallographica .

Basic: What experimental conditions affect the stability of this compound during storage?

Methodological Answer:
The compound is prone to hydrolysis due to the labile acetate group. Stability studies should include:

  • Accelerated Degradation Tests: Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC.
  • Solvent Selection: Store in anhydrous solvents (e.g., dichloromethane or acetonitrile) under inert gas (N₂/Ar) at –20°C.
  • pH Control: Avoid aqueous environments with pH <5 or >8 to prevent ester hydrolysis. Use buffered solutions for kinetic studies .

Advanced: How can researchers resolve contradictions in reported reaction outcomes involving this compound?

Methodological Answer:
Discrepancies often arise from subtle differences in reaction conditions:

Control Experiments: Replicate studies with exact catalyst concentrations, solvent purity, and temperature gradients.

Byproduct Analysis: Use LC-MS or GC-MS to identify minor products (e.g., hydrolyzed cyclohexenone or dimerization byproducts).

Kinetic Profiling: Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy to detect intermediate species.

Computational Validation: Perform DFT calculations to compare energy barriers for competing pathways (e.g., nucleophilic vs. radical mechanisms) .

Advanced: What strategies are effective for studying the regioselectivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • Isotopic Labeling: Synthesize ¹³C-labeled derivatives to track bond formation in cycloadducts.
  • Steric/Electronic Analysis: Use Hammett substituent constants to correlate electron-donating/withdrawing groups on dienophiles with reaction rates.
  • Cryogenic XRD: Resolve transition-state analogs (e.g., endo vs. exo adducts) using single-crystal XRD at 100 K.
  • Solvent Effects: Test polar (DMF) vs. non-polar (toluene) solvents to evaluate dielectric impact on transition states .

Advanced: How can computational modeling enhance the design of derivatives for biological activity screening?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger to predict binding affinities of acetylated derivatives with target enzymes (e.g., cyclooxygenase).
  • QSAR Models: Train regression models on logP, polar surface area, and H-bond donor/acceptor counts to optimize pharmacokinetic properties.
  • MD Simulations: Perform 100-ns molecular dynamics runs in GROMACS to assess conformational stability in aqueous/lipid bilayers.
  • ADMET Prediction: Employ SwissADME or ADMETlab to pre-filter derivatives with poor bioavailability or toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.